D-[2-13C]Galactose
Description
Significance of Stable Isotope Probes in Understanding Metabolic Processes
Stable isotope probes, such as those labeled with carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are indispensable in metabolic research. isotope.commdpi.com Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. isotope.comfrontiersin.org The core principle of their use lies in the ability to introduce a "heavy" labeled compound into a biological system and trace its journey through various metabolic reactions. isotope.commdpi.com
Overview of D-Galactose Metabolic Pathways and Their Biological Relevance
D-Galactose, a C-4 epimer of glucose, is a crucial monosaccharide in human metabolism. biologynotesonline.com Its primary dietary source is lactose, the main sugar in milk, which is hydrolyzed into glucose and galactose. biologynotesonline.comwikipedia.org While glucose can directly enter glycolysis, galactose must first be converted to glucose-1-phosphate through the Leloir pathway. biologynotesonline.comwikipedia.orgnumberanalytics.com This pathway is the principal route for galactose metabolism and involves three key enzymes: wikipedia.orgnumberanalytics.com
Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.
Galactose-1-phosphate uridyltransferase (GALT): Converts galactose-1-phosphate to UDP-galactose.
UDP-galactose 4'-epimerase (GALE): Epimerizes UDP-galactose to UDP-glucose.
UDP-galactose is a vital precursor for the biosynthesis of various glycoconjugates, including glycoproteins and glycolipids, which are essential for cellular structure and signaling. researchgate.nethmdb.ca Galactose metabolism is not only important for energy production but also for the proper functioning of the nervous system, where it is a component of "brain sugar" molecules. biologynotesonline.com Dysregulation of these pathways can lead to serious inherited metabolic disorders like galactosemia. wikipedia.orghmdb.ca
Rationale for Site-Specific 13C Labeling at the C-2 Position of Galactose
The strategic placement of the ¹³C label at the C-2 position of the galactose molecule (D-[2-¹³C]Galactose) offers specific advantages for metabolic research. This site-specific labeling allows for the precise tracking of the C-2 carbon as it moves through different biochemical reactions.
One key application is in studying the activity of specific enzymes. For instance, the fate of the C-2 carbon can provide insights into the mechanisms of enzymes like galactose dehydrogenase. Furthermore, in studies of galactosemia, a genetic disorder affecting the GALT enzyme, D-[2-¹³C]Galactose has been used as an internal standard in gas chromatography-mass spectrometry (GC/MS) methods to accurately quantify levels of galactose-1-phosphate in patient erythrocytes. researchgate.netresearchgate.net The analysis of fragmentation patterns in mass spectra clearly shows a mass shift attributable to the ¹³C at the C-2 position, enabling precise quantification. researchgate.net
The use of D-[2-¹³C]Galactose, in conjunction with other isotopically labeled tracers, allows for detailed flux analysis. For example, by tracking the ¹³C label from D-[2-¹³C]Galactose into various metabolites, researchers can elucidate the contributions of galactose to different metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net This level of detail is crucial for understanding the metabolic reprogramming that occurs in various diseases, including cancer. researchgate.net
Interactive Data Table: Key Enzymes in D-Galactose Metabolism
| Enzyme | Abbreviation | Function | Pathway |
| Galactokinase | GALK | Phosphorylates galactose to galactose-1-phosphate. numberanalytics.com | Leloir Pathway |
| Galactose-1-phosphate uridyltransferase | GALT | Converts galactose-1-phosphate to UDP-galactose. numberanalytics.com | Leloir Pathway |
| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-galactose and UDP-glucose. numberanalytics.com | Leloir Pathway |
| Aldose reductase | Converts galactose to galactitol. researchgate.net | Alternative Pathway | |
| Galactose dehydrogenase | Converts galactose to galactonate. researchgate.net | Alternative Pathway |
Interactive Data Table: Applications of D-[2-13C]Galactose in Research
| Research Area | Application | Analytical Technique(s) | Key Findings |
| Galactosemia | Internal standard for quantifying galactose-1-phosphate. researchgate.netresearchgate.net | GC/MS | Enables accurate monitoring of disease markers. researchgate.net |
| Metabolic Flux Analysis | Tracing carbon flow from galactose into other metabolic pathways. researchgate.netresearchgate.net | NMR, GC/MS | Reveals the contribution of galactose to glycolysis and the TCA cycle. researchgate.net |
| Enzyme Kinetics | Probing the mechanism of galactose-metabolizing enzymes. | Mass Spectrometry | Provides insights into enzyme function and specificity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-CFKSTTJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746041 | |
| Record name | D-(2-~13~C)-lyxo-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314062-47-0 | |
| Record name | D-(2-~13~C)-lyxo-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for Synthesis and Isotopic Enrichment of D 2 13c Galactose
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of synthesized D-[2-¹³C]Galactose. waters.com HPLC separates components of a mixture based on their affinity for a stationary phase, allowing for the quantification of the desired compound and any impurities. Different HPLC methods, such as hydrophilic interaction chromatography (HILIC), are particularly well-suited for the separation of highly polar compounds like sugars. semanticscholar.org The separation of galactose from its isomer, glucose, which often co-elutes, can be challenging but is achievable with optimized methods. waters.comsemanticscholar.org For isotopically labeled compounds, HPLC can also be used to confirm the incorporation of the label into larger molecules, as demonstrated by the 94% incorporation efficiency of [1-¹³C]Galactose into a tetrasaccharide, which was determined by the integration of HPLC peaks. oup.com
| HPLC Method Parameters for Sugar Analysis | |
| Column Type | XBridge BEH Amide XP, Phenomenex Luna Omega Sugar |
| Mobile Phase | Acetonitrile/Water or Ethanol/Water mixtures |
| Detection | Mass Spectrometry (MS), Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD) |
| Key Application | Separation of sugar isomers (e.g., galactose and glucose) and purity assessment. |
This table summarizes common parameters used in HPLC methods for the analysis of sugars, including D-[2-¹³C]Galactose. The choice of column and detector is critical for achieving good separation and sensitivity. waters.comsemanticscholar.org
Precursor-Based Synthesis Approaches for D-[1-13C]Galactose and D-[2-13C]Galactose
High-Resolution Mass Spectrometry (HRMS) for Determining Isotope Percentage and Chemical Purity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds. It provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the unambiguous determination of the elemental composition of a molecule. eurachem.orgchromatographyonline.com For D-[2-¹³C]Galactose, HRMS can confirm the presence of the ¹³C isotope by the corresponding increase in molecular weight. Furthermore, the high resolution of this technique allows for the differentiation between the labeled compound and any unlabeled counterparts or other impurities with very similar masses. chromatographyonline.com The isotopic fit score, a measure of the correlation between the theoretical and measured isotopic pattern, is a key parameter in HRMS for confirming the identity of a compound. eurachem.org Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is another powerful method for the precise determination of ¹³C enrichment in plasma galactose. nih.gov
| Key HRMS Identification Criteria | |
| Mass Accuracy | Typically < 5 ppm error in mass determination. |
| Isotopic Fit Score | A measure of how well the experimental isotopic pattern matches the theoretical pattern. |
| Retention Time | The time it takes for the compound to pass through the chromatography column. |
This table outlines the key criteria used in High-Resolution Mass Spectrometry to confidently identify a chemical compound. Fulfilling these criteria provides a high degree of certainty in the structural assignment. eurachem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and ¹³C Abundance
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure of molecules. For D-[2-¹³C]Galactose, ¹³C NMR is particularly informative. The presence of the ¹³C label at a specific position results in a significantly enhanced signal for that carbon atom in the ¹³C NMR spectrum, directly confirming the location of the isotopic label. unimo.it The chemical shift of the ¹³C-labeled carbon provides information about its chemical environment within the molecule. unimo.itmdpi.com Furthermore, NMR can be used to study the interaction of ¹³C-labeled galactose with other molecules, such as proteins, by observing changes in the NMR signals upon binding. d-nb.infonih.gov Two-dimensional NMR experiments, like ¹H-¹³C HSQC, can provide even more detailed structural information by showing correlations between protons and their directly attached carbon atoms. d-nb.infonih.gov The analysis of ¹³C-labeled metabolites by NMR has been instrumental in studying metabolic pathways in various cell types. nih.gov
| Compound | ¹³C Chemical Shift (ppm) |
| D-galactose (C-3) | 73.8 |
| UDP-[3-F]Galp (C-3) | 92.5 |
| Phenyl 3-deoxy-3-fluoro-1-thio-β-d-galactopyranoside (C-3) | 93.9 |
This table shows a comparison of the ¹³C NMR chemical shifts for the C-3 carbon in D-galactose and two of its fluorinated derivatives. The significant downfield shift observed in the fluorinated compounds is due to the electron-withdrawing effect of the fluorine atom. mdpi.com
Advanced Analytical Techniques for D 2 13c Galactose Metabolomics and Flux Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C-Based Metabolic Studies
NMR spectroscopy is a non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of D-[2-¹³C]Galactose, it is instrumental in tracing the fate of the ¹³C label through various metabolic pathways.
1D and 2D ¹H-¹³C HSQC NMR for Metabolite Identification and Quantification
One-dimensional (1D) and two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy are powerful methods for identifying and quantifying metabolites. The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C nuclei, providing a detailed fingerprint of individual metabolites. diva-portal.org The large chemical shift range of ¹³C reduces spectral overlap, which is a common challenge in the analysis of complex biological samples. diva-portal.org This technique has been successfully used to identify metabolites in human biofluids by constructing correlation plots from a series of spectra. diva-portal.org Peaks that show a high degree of correlation in their intensity variations are likely to belong to the same molecule. diva-portal.org
¹³C NMR Spectroscopy for Tracing Isotopic Enrichment in Metabolic Intermediates
¹³C NMR spectroscopy is used to directly track the incorporation of the ¹³C label from D-[2-¹³C]Galactose into various metabolic intermediates. This allows for the elucidation of active metabolic pathways and the quantification of metabolic fluxes.
Galactose-1-Phosphate, Galactitol, and Galactonate : Studies using lymphoblasts from patients with galactosemia incubated with D-[2-¹³C]galactose have shown the formation of labeled galactose-1-phosphate (Gal-1-P) and galactitol. nih.gov In these studies, no labeled galactonate was detected in the cells. nih.gov However, other research in mice has demonstrated the formation of [¹³C]galactonate in the liver. nih.gov
Glucose and Lactate : The conversion of galactose to glucose via the Leloir pathway can be traced using D-[2-¹³C]Galactose. The ¹³C label can be followed into glucose and subsequently into lactate, a product of glycolysis. nih.govnih.gov Studies in mice have shown the presence of [¹³C]glucose and [¹³C]lactate in the liver and kidneys, indicating the conversion of galactose to glucose and its subsequent metabolism. nih.gov
Ribose : The enrichment of ¹³C in the ribose carbons of adenosine (B11128) monophosphate (AMP) has been observed after incubation of normal cells with [1-¹³C]galactose. nih.gov This indicates that galactose is metabolized through the Leloir pathway to glucose, which then enters the pentose (B10789219) phosphate (B84403) pathway to produce ribose. nih.gov
| Metabolite | Pathway | Significance | Reference |
|---|---|---|---|
| Galactose-1-Phosphate | Leloir Pathway | Primary intermediate in galactose metabolism. | nih.gov |
| Galactitol | Polyol Pathway | Accumulates in galactosemia. | nih.gov |
| Galactonate | Oxidative Pathway | Alternative pathway for galactose metabolism. | nih.gov |
| Glucose | Leloir Pathway/Gluconeogenesis | Central molecule in carbohydrate metabolism. | nih.gov |
| Lactate | Glycolysis | End product of anaerobic glycolysis. | nih.govnih.gov |
| Ribose | Pentose Phosphate Pathway | Essential for nucleotide synthesis. | nih.gov |
Isotope-Edited NMR Experiments for Probing Glycan Structure and Dynamics
Isotope-edited NMR experiments are a specialized application where the ¹³C label is used to selectively observe specific parts of a molecule. By labeling terminal galactose residues of glycoprotein (B1211001) glycan chains with ¹³C, it is possible to obtain detailed information about their structure and dynamics. nih.gov These experiments have revealed that galactose residues on the glycan chains of immunoglobulin G (IgG) exist in different environments with varying mobility, providing insights into the solution-state structure and dynamics of glycoproteins. nih.gov
Application of Hyperpolarized ¹³C-MR in Real-time Metabolic Assessment
Hyperpolarized ¹³C Magnetic Resonance (MR) is a cutting-edge technique that dramatically increases the signal-to-noise ratio of ¹³C-labeled compounds, enabling real-time, non-invasive assessment of metabolic processes in vivo. researchgate.netcdc.gov This method, which uses dynamic nuclear polarization (DNP) to enhance the ¹³C signal by over 50,000-fold, allows for the rapid detection of metabolic conversions. researchgate.net While much of the research has focused on hyperpolarized [1-¹³C]pyruvate to monitor glycolysis, the principles can be extended to other ¹³C-labeled substrates like galactose to study different metabolic pathways in real-time. nih.govmedrxiv.org
Mass Spectrometry (MS) in Quantitative Isotope Tracing
Mass spectrometry is another key analytical technique for metabolomics, offering high sensitivity and the ability to analyze a wide range of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like sugars and their phosphorylated derivatives, a derivatization step is required to make them amenable to GC analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma Galactose and Glucose Enrichment Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of this compound and its metabolic products in plasma. This method offers high sensitivity and specificity, enabling the simultaneous quantification of both labeled and unlabeled galactose and glucose.
A significant challenge in measuring plasma galactose is the high abundance of glucose, with ratios that can exceed 30,000:1 in healthy individuals and be even higher in diabetic patients. oup.com To overcome this, sample preparation often includes an enzymatic step to remove glucose using glucose oxidase. oup.com Subsequent separation of the sugars is typically achieved using hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar compounds like monosaccharides. mdpi.com The separated analytes are then introduced into a mass spectrometer for detection and quantification.
In studies using ¹³C-labeled galactose, LC-MS can determine the isotopic enrichment in both plasma galactose and glucose. nih.gov This is critical for understanding the conversion of galactose to glucose. The analysis of the mass-to-charge ratio (m/z) of the ions allows for the differentiation between the naturally occurring ¹²C-containing molecules and the ¹³C-labeled molecules introduced as tracers. For instance, after administering D-[2-¹³C]Galactose, the appearance of ¹³C-labeled glucose in the plasma provides direct evidence of its conversion from galactose. nih.govresearchgate.net The close elution of galactose and glucose can sometimes necessitate correction routines to accurately measure the isotopic enrichment of glucose, especially when highly enriched galactose is present. nih.govresearchgate.net
Table 1: LC-MS Method Parameters for Monosaccharide Analysis
| Parameter | Details | Reference |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | mdpi.com |
| Column | Phenomenex Luna Omega Sugar | mdpi.com |
| Sample Preparation | Protein precipitation, optional enzymatic glucose removal | oup.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | springernature.com |
| Internal Standards | ¹³C-labeled sugars (e.g., ¹³C₆-Glucose) | mdpi.com |
Stable Isotope Dilution Assays for Absolute Quantification of Metabolites (e.g., D-Galactose, Galactonate, Galactose-1-Phosphate)
Stable isotope dilution (SID) assays coupled with mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS), are the gold standard for the absolute quantification of metabolites. This technique relies on the addition of a known amount of a stable isotope-labeled internal standard, such as D-[2-¹³C]Galactose or other labeled metabolites, to a biological sample at the beginning of the sample preparation process. oup.comresearchgate.net
The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label. This allows it to be distinguished by the mass spectrometer. Because the internal standard is added early, it accounts for any loss of the analyte during sample extraction, purification, and derivatization, leading to highly accurate and precise quantification.
For the analysis of galactose and its metabolites:
D-Galactose: SID GC-MS methods have been established for the sensitive determination of D-galactose in human plasma. oup.com These methods often involve derivatization to form more volatile compounds, such as aldononitrile pentaacetates, prior to GC-MS analysis. oup.com
Galactose-1-Phosphate (Gal-1-P): The quantification of Gal-1-P in erythrocytes is crucial for monitoring dietary compliance in galactosemia patients. researchgate.netnih.gov A GC-MS isotope-dilution method using α-D-[2-¹³C]Gal-1-P as the internal standard has been developed. researchgate.net The analysis involves the preparation of trimethylsilyl (B98337) (TMS) derivatives. researchgate.net The mass spectra of the TMS derivatives of Gal-1-P and [2-¹³C]Gal-1-P show a clear 1-Dalton mass shift, allowing for accurate quantification. researchgate.net
Galactonate: SID GC-MS methods are also used for the simultaneous quantification of urinary galactitol and galactonate, another product of an alternative galactose metabolic pathway. researchgate.net
Table 2: Performance of a GC-MS Isotope-Dilution Method for Gal-1-P Quantification
| Parameter | Value | Reference |
| Linearity | Up to 2.5 mmol/L | researchgate.netnih.gov |
| Lower Limit of Detection | 2.1 nmol (0.55 mg/L) | researchgate.netnih.gov |
| Intra-assay Imprecision (CV) | 2.2-8.8% | researchgate.netnih.gov |
| Inter-assay Imprecision (CV) | 2.2-8.8% | researchgate.netnih.gov |
Mass Isotopomer Distribution Analysis (MIDA) for Pathway Contribution Assessment
Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that uses stable isotopes to measure the biosynthesis and turnover of polymers. nih.gov By administering a precursor labeled with a stable isotope, such as D-[2-¹³C]Galactose, and analyzing the mass isotopomer patterns in a product molecule, MIDA can determine the isotopic enrichment of the true precursor pool and the fraction of the product that was newly synthesized during the experiment. nih.gov
The analysis involves comparing the observed mass isotopomer distribution in the product to theoretical distributions predicted by binomial or multinomial expansion. nih.gov This comparison allows for the calculation of the enrichment of the precursor pool from which the product was synthesized. nih.gov
While powerful, the application of MIDA requires careful consideration of potential confounding factors. For instance, substrate cycling between different metabolic pools can complicate the interpretation of the labeling patterns. nih.gov Nevertheless, MIDA remains a valuable tool for dissecting complex metabolic networks and quantifying pathway fluxes in vivo. nih.govresearchgate.net
Applications in Probing Carbohydrate Metabolic Pathways
Elucidation of Galactose Catabolism via the Leloir Pathway
The Leloir pathway is the principal route for galactose metabolism, converting it into glucose-1-phosphate, which can then enter glycolysis to generate energy. mdpi.comtaylorandfrancis.comresearchgate.net The use of D-[2-13C]Galactose has been instrumental in elucidating the dynamics of this pathway.
Tracing the Conversion of this compound to Galactose-1-Phosphate
The initial step in the Leloir pathway is the phosphorylation of galactose to galactose-1-phosphate by the enzyme galactokinase. researchgate.netwikipedia.org When this compound is used as a substrate, the resulting galactose-1-phosphate retains the 13C label at the second carbon position. researchgate.net This labeled product can be detected and quantified, providing a direct measure of galactokinase activity. researchgate.net Studies have shown that in certain conditions, such as in cells deficient in the downstream enzyme GALT, there is an accumulation of this labeled galactose-1-phosphate. nih.gov For instance, in lymphoblasts from galactosemic patients, the formation of galactose-1-phosphate was two to three times higher than in normal cells. nih.gov
Table 1: Key Enzymes and Intermediates in the Leloir Pathway
| Enzyme | Substrate | Product | Role in Pathway |
| Galactokinase (GALK) | D-Galactose | D-Galactose-1-Phosphate | Phosphorylates galactose, trapping it inside the cell. researchgate.netwikipedia.org |
| Galactose-1-Phosphate Uridylyltransferase (GALT) | D-Galactose-1-Phosphate, UDP-Glucose | UDP-Galactose, Glucose-1-Phosphate | Converts galactose-1-phosphate to UDP-galactose. taylorandfrancis.commedscape.com |
| UDP-Galactose 4'-Epimerase (GALE) | UDP-Galactose | UDP-Glucose | Interconverts UDP-galactose and UDP-glucose. taylorandfrancis.comnih.gov |
| Phosphoglucomutase (PGM) | Glucose-1-Phosphate | Glucose-6-Phosphate | Isomerizes glucose-1-phosphate to glucose-6-phosphate for entry into glycolysis. taylorandfrancis.com |
Investigation of UDP-Galactose and UDP-Glucose Interconversion Dynamics
Following the formation of galactose-1-phosphate, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes its reaction with UDP-glucose to form UDP-galactose and glucose-1-phosphate. taylorandfrancis.commedscape.com The newly synthesized UDP-galactose, now carrying the 13C label from the original this compound, can then be interconverted with UDP-glucose by the enzyme UDP-galactose 4'-epimerase (GALE). taylorandfrancis.comnih.gov Tracking the 13C label into both UDP-galactose and UDP-glucose pools allows researchers to study the activity and dynamics of GALE. mdpi.comnih.gov Studies in glioblastoma cells incubated with [U-13C]Gal have successfully detected labeled UDP-Galactose, confirming the functionality of this part of the Leloir pathway. mdpi.com Similarly, research on lymphoblasts from patients with certain GALT mutations showed the formation of both labeled UDP-galactose and UDP-glucose, albeit at lower levels than in normal cells, indicating residual GALT and GALE activity. nih.gov
Exploration of Alternative Galactose Metabolic Pathways
In addition to the primary Leloir pathway, galactose can be metabolized through alternative routes, particularly when the Leloir pathway is impaired, such as in the genetic disorder galactosemia. oup.comfrontiersin.org this compound has also proven valuable in studying these secondary pathways.
Formation of Galactitol via the Aldose Reductase Pathway
Under conditions of high galactose concentration, the enzyme aldose reductase can reduce galactose to galactitol. researchgate.netfrontiersin.org This pathway becomes particularly significant in galactosemia, where the block in the Leloir pathway leads to an accumulation of galactose. frontiersin.org Using this compound, researchers can trace the formation of labeled galactitol. researchgate.net Interestingly, studies in lymphoblasts from galactosemic patients showed that while galactose-1-phosphate levels were significantly elevated, the formation of galactitol was not significantly different from normal cells, suggesting that in this cell type, the aldose reductase pathway may not be the primary route for excess galactose disposal. nih.gov However, in other tissues of galactosemic mouse models, such as the kidney and heart, labeled galactitol accumulation was more prominent. researchgate.net
Formation of Galactonate via the Galactose Dehydrogenase Pathway
Another alternative route for galactose metabolism is its oxidation to galactonate by the enzyme galactose dehydrogenase. researchgate.netfrontiersin.org This pathway can also be traced using this compound, which would lead to the formation of [2-13C]Galactonate. Studies in galactosemic mouse models have shown that labeled galactonate is formed, particularly in the liver. researchgate.net However, in studies with lymphoblasts from galactosemic patients, no labeled galactonate was detected, indicating that the activity of this pathway may be cell-type specific. nih.gov
Assessment of Gluconeogenesis and Glycogenolysis Using Labeled Galactose Precursors
Quantification of Glucose Production from Galactose
The use of this compound enables the precise measurement of how much ingested galactose is converted into glucose and released into the bloodstream. nih.gov When this compound is administered, the 13C label is incorporated into various metabolites. Its appearance in plasma glucose is a direct indicator of the galactose-to-glucose conversion rate. nih.govresearchgate.net
Researchers utilize techniques like liquid chromatography/isotope ratio mass spectrometry (LC/IRMS) to quantify the enrichment of 13C in plasma glucose and the remaining plasma galactose. nih.gov This allows for a clear calculation of exogenous carbohydrate oxidation from the labeled galactose source. worktribe.comnih.gov Studies have shown that after oral administration of [2-13C]Galactose, the labeled carbon can be detected in plasma glucose, confirming its conversion. researchgate.net
For example, a study involving trained cyclists who ingested 13C-labeled galactose before exercise demonstrated that the galactose was effectively converted into glucose, making it available for energy metabolism. nih.gov However, the rate of oxidation of galactose-derived glucose is often lower compared to directly ingested glucose. Research has shown that during exercise, the oxidation rate of ingested galactose can be about half that of an equivalent amount of glucose. nih.govcambridge.org
A study comparing the ingestion of different hexoses found that over a 120-minute exercise period, 46% of ingested glucose was oxidized, while only 21% of the ingested galactose was oxidized. nih.gov This suggests a significant portion of galactose is directed towards other metabolic fates, such as storage.
Interplay with Endogenous Glucose Production and Substrate Utilization
This compound is instrumental in understanding how the introduction of an external carbohydrate source influences the body's own glucose production mechanisms. The liver's conversion of galactose to glucose-6-phosphate mimics the final steps of glycogenolysis. physiology.org This allows researchers to simulate an increase in the glycogenolytic pathway and observe the compensatory response of gluconeogenesis. physiology.org
In studies where galactose was infused after a prolonged fast (when glycogen (B147801) stores are depleted and gluconeogenesis is the primary source of glucose), the contribution of gluconeogenesis to total glucose production decreased significantly. physiology.orgdiabetesjournals.org This demonstrates a key principle of hepatic autoregulation: an increase in glucose supply from one pathway (in this case, simulated glycogenolysis via galactose) leads to a down-regulation of another (gluconeogenesis). physiology.org
For instance, after a 40-hour fast, when gluconeogenesis accounted for approximately 90% of glucose production, the infusion of galactose caused this contribution to drop to around 65%. physiology.org The rate of glucose production from the infused galactose was found to be nearly equal to the reduction in gluconeogenesis, highlighting a direct compensatory relationship. physiology.org
The use of tracers like this compound also reveals that substrate utilization is context-dependent. During exercise, while ingested galactose contributes to the energy supply, its lower oxidation rate compared to glucose leads to a greater reliance on endogenous carbohydrate stores like muscle and liver glycogen. nih.gov This finding is crucial for understanding fuel selection during physical activity.
Metabolic Flux Analysis (MFA) in Cellular and Organismal Systems
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular reactions within a metabolic network. mdpi.comsci-hub.se The use of stable isotope tracers like this compound is central to 13C-MFA, providing the necessary data to resolve the flow of carbon atoms through complex biochemical pathways. sci-hub.sesci-hub.se
Steady-State 13C-MFA for Quantifying Intracellular Carbon Fluxes
Steady-state 13C-MFA is applied to biological systems where metabolic fluxes and metabolite concentrations are constant over time. mdpi.comnih.gov Under these conditions, cells are fed a 13C-labeled substrate, such as this compound, until the isotopic labeling of intracellular metabolites reaches a steady state. semanticscholar.org
By measuring the mass isotopomer distributions (the patterns of 13C labeling) in key metabolites, typically amino acids from protein hydrolysates or other stable metabolic products, researchers can computationally estimate the fluxes through the central carbon metabolism. sci-hub.secore.ac.uk The specific position of the label in this compound provides unique constraints that help to accurately determine the activity of different pathways.
For example, in studies with Escherichia coli, feeding the bacteria [1-13C] labeled hexoses (like glucose or galactose) allowed for the quantification of fluxes in the central carbon metabolism. core.ac.ukembopress.org The analysis revealed distinct metabolic states depending on the sugar source: glucose metabolism led to significant overflow metabolism (acetate production), whereas galactose metabolism was primarily respiratory, utilizing the PEP-glyoxylate cycle. embopress.org This demonstrates the ability of steady-state 13C-MFA to uncover fundamental differences in cellular metabolic strategies.
The primary assumptions for this method are that the system is in both a metabolic and isotopic steady state and that there are no significant kinetic isotope effects. sci-hub.se
Application in Characterizing Cellular Metabolic Heterogeneity
Cells within a population, even those that are genetically identical, can exhibit significant metabolic differences. nih.govnih.gov This cellular metabolic heterogeneity is a critical factor in areas such as cancer research and microbiology. This compound can be used in 13C-MFA studies to probe these differences.
By applying 13C-MFA techniques to different cell populations or even to single cells, it's possible to map out and compare their metabolic flux distributions. For instance, co-culture 13C-MFA methodologies have been developed to analyze non-homogeneous cultures where different phenotypes grow together. sci-hub.se In cancer research, stable-isotope tracing has become a key tool for uncovering the unique metabolic wiring of cancer cells compared to normal cells. d-nb.info
By feeding a tumor cell culture this compound and analyzing the labeling patterns in secreted products or cellular biomass, researchers can identify which pathways are differentially activated in cancer cells to support their high rates of proliferation. d-nb.info This can reveal metabolic vulnerabilities that could be targeted for therapy. For example, such studies can quantify the flux through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, revealing how different cell types utilize galactose for energy, biosynthesis, and maintaining redox balance.
Interactive Data Table: Research Findings on Galactose Metabolism
This table summarizes key quantitative findings from studies utilizing labeled galactose to probe metabolic pathways.
| Parameter Measured | Organism/Condition | Tracer Used | Key Finding | Reference |
| Exogenous Carbohydrate Oxidation | Trained Cyclists (Exercise) | [1-13C]Galactose | Peak oxidation rate of galactose was 0.41 g/min , compared to 0.85 g/min for glucose. | nih.gov |
| Galactose-to-Glucose Conversion | Healthy Men (Prolonged Fast) | [1-2H]Galactose | Glucose from infused galactose contributed ~25% to hepatic glucose production. | physiology.org |
| Contribution of Gluconeogenesis | Healthy Men (Prolonged Fast) | Galactose Infusion | Gluconeogenesis contribution to glucose production dropped from ~90% to 65% during galactose infusion. | physiology.org |
| Total Galactose Oxidation | Exercising Volunteers | 13C-Galactose | 21% of ingested galactose was oxidized over 120 minutes of exercise. | nih.gov |
| Metabolic State Comparison | E. coli | [1-13C] Hexoses | Galactose metabolism was found to be fully respiratory, unlike the respiro-fermentative metabolism of glucose. | embopress.org |
Research on Galactose Metabolism in Specific Biological Contexts
Investigating Inborn Errors of Galactose Metabolism (Galactosemias)
Galactosemias are a group of inherited metabolic disorders characterized by the inability to properly metabolize galactose, primarily due to deficiencies in key enzymes of the Leloir pathway. dovepress.com The use of stable isotopes like D-[2-13C]Galactose allows researchers to trace the fate of galactose in affected individuals, providing critical insights into disease pathophysiology.
In classic galactosemia, the deficiency of galactose-1-phosphate uridylyltransferase (GALT) leads to the accumulation of upstream metabolites. nih.govscite.ai Studies using 13C-labeled galactose in cellular models and tissues from GALT-deficient subjects have been instrumental in characterizing these patterns.
When lymphoblasts from galactosemic patients are incubated with 13C-labeled galactose, they accumulate significantly more labeled Galactose-1-Phosphate (Gal-1-P) than cells from healthy individuals—often two to three times the amount. nih.gov Labeled galactitol is also formed, though the levels are not always significantly different from normal cells. nih.gov Interestingly, in these lymphoblast models, labeled galactonate was not detected. nih.govresearchgate.net
Animal models provide a more systemic view. In GALT-deficient mice administered [13C]galactose, the distribution of labeled metabolites varies by tissue. The highest concentrations of labeled Gal-1-P and galactonate are typically found in the liver, whereas labeled galactitol accumulation is more pronounced in the kidney and heart. nih.gov This tissue-specific pattern of metabolite accumulation highlights the different roles and metabolic capacities of various organs in handling excess galactose.
| Metabolite | Biological Model | Key Finding with 13C-Galactose Tracing | Reference |
|---|---|---|---|
| Galactose-1-Phosphate | Galactosemic Patient Lymphoblasts | Accumulates to 2-3 times the level of normal cells. | nih.gov |
| Galactose-1-Phosphate | GALT-Deficient Mouse Liver | Highest concentration of labeled Gal-1-P found in the liver compared to other tissues. | nih.gov |
| Galactitol | Galactosemic Patient Lymphoblasts | Labeled galactitol is formed; levels may not be significantly different from normal cells. | nih.gov |
| Galactitol | GALT-Deficient Mouse Kidney & Heart | Concentration of labeled galactitol is higher in kidney and heart than in other tissues. | nih.gov |
| Galactonate | Galactosemic Patient Lymphoblasts | Labeled galactonate was not detected in this cell model. | nih.govresearchgate.net |
| Galactonate | GALT-Deficient Mouse Liver | Highest concentration of labeled galactonate observed in the liver. | nih.gov |
Stable isotope breath tests, often using [1-13C]galactose, are a non-invasive method to assess whole-body galactose oxidation capacity, which reflects residual enzyme function. eur.nl In these tests, the rate of 13CO2 appearing in expired air after administration of labeled galactose is measured. nih.govscite.aiscielo.br Patients with classic galactosemia oxidize a significantly lower percentage of the administered galactose compared to healthy individuals. researchgate.netnih.gov For example, over a 120-minute period, galactosemic children may exhale less than 2% of the labeled dose as 13CO2, while healthy children can exhale up to 5.58%. scielo.brijmrp.com
Studies using this compound have provided deeper insights into alternate metabolic routes. Research in classic galactosemia patients using this tracer revealed that while the rate of oxidation to 13CO2 is slow and delayed compared to healthy subjects, a considerable amount of galactose can be oxidized over a 24-hour period. researchgate.netnih.gov This indicates the presence of slower, compensatory non-GALT pathways for galactose disposal. nih.gov One such study demonstrated that galactosemic patients could convert orally administered this compound into hepatic UDP-glucose, a key intermediate in the Leloir pathway, confirming that a pathway to form this intermediate exists despite the primary GALT block. researchgate.net
| Subject Group | Time Point | Cumulative % of 13C-Galactose Recovered as 13CO2 (Mean/Range) | Reference |
|---|---|---|---|
| Galactosemic Children | 30 min | 0.03% | scielo.brijmrp.com |
| Healthy Children | 30 min | 0.4% | scielo.brijmrp.com |
| Galactosemic Children | 120 min | 1.67% | nih.govscielo.brijmrp.com |
| Healthy Children | 120 min | 5.58% | nih.govscielo.brijmrp.com |
| Classic Galactosemia Patients (Q188R/Q188R) | 120 min | <2% | researchgate.net |
| Classic Galactosemia Patients | 24 hours | Up to 58% | nih.gov |
Characterization of Metabolite Accumulation Patterns (Galactose-1-Phosphate, Galactitol, Galactonate)
Studies in Cellular Models and Tissue Systems
The use of this compound in controlled in vitro and ex vivo systems allows for detailed investigation of galactose metabolism at the cellular and organ level, free from the systemic complexities of a whole organism.
Cultured cells are a fundamental tool for studying metabolic pathways. By incubating cells with this compound and analyzing the cellular extracts with techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry, researchers can identify and quantify the labeled metabolites produced.
Studies on human lymphoblasts from both healthy and galactosemic individuals have used this approach to trace the flow of the 13C label from galactose into metabolites like Gal-1-P, uridine (B1682114) diphosphogalactose (UDP-gal), and uridine diphosphoglucose (UDP-glu). nih.govresearchgate.netnih.gov In normal lymphoblasts, the pattern of 13C enrichment confirms that galactose is primarily processed through the Leloir pathway. nih.gov In galactosemic cells, this flux is impaired, and the degree of impairment can be correlated with the specific GALT gene mutation. nih.gov
A method known as Galactose Metabolism Profiling (GMP) uses [U-13C]galactose in cultured fibroblasts to determine residual metabolic capacity. researchgate.net By calculating a "Galactose Index" (GI)—the ratio of labeled [U-13C]Gal-1-P to [13C6]UDP-galactose—researchers can differentiate between patients with classical and variant galactosemia phenotypes. researchgate.net This technique has also been applied to various cancer cell lines, such as hepatic and intestinal cells, to understand how different tissues utilize and interconvert monosaccharides for critical processes. rsc.org
| Cell Type | 13C-Galactose Tracer | Key Research Application | Reference |
|---|---|---|---|
| Human Lymphoblasts | [1-13C] or [2-13C]Galactose | Quantification of labeled metabolites (Gal-1-P, UDP-gal, UDP-glu) to compare normal vs. galactosemic metabolism. | nih.govresearchgate.net |
| Human Fibroblasts | [U-13C]Galactose | Galactose Metabolism Profiling (GMP) to calculate a Galactose Index (GI) for phenotyping galactosemia patients. | researchgate.net |
| Caco-2 (Intestinal Cancer) | 13C-Galactose | Investigating incorporation pathways of dietary saccharides into cell surface glycans. | rsc.org |
| KKU-M213 (Hepatic Cancer) | 13C-Galactose | Revealed that galactose could only be utilized as an intact residue, unlike in Caco-2 cells where it also entered glycolysis. | rsc.org |
Studying isolated organs allows for the examination of tissue-specific metabolism. Perfused liver systems, for instance, have been used to study the conversion of galactose to glucose. nih.gov The introduction of this compound into such a system would enable precise quantification of the flux through different hepatic pathways.
Animal studies provide valuable ex vivo data. Analysis of tissues from GALT-deficient mice given [13C]galactose showed that the liver is the primary site of labeled galactonate formation, while the kidneys accumulate significant amounts of labeled galactitol. nih.gov Such studies are crucial for understanding which organs are most affected by the toxic accumulation of alternate metabolites. These findings are particularly relevant given that chronic D-galactose administration is known to induce oxidative damage in the liver and kidneys of animal models. mdpi.comtandfonline.com Furthermore, multi-tissue flux analysis using stable isotopes is a recognized technique for uncovering how organs like the kidney may compensate for metabolic defects in the liver. jci.org
Metabolic Profiling in Cultured Cells (e.g., Lymphoblasts, Myotubes, Cancer Cell Lines)
Role in Glycoconjugate Synthesis and Glycosylation Pathways
Galactose is a critical component of glycoconjugates, including glycoproteins and glycolipids, which are essential for cellular function. This compound is an invaluable tool for tracing the incorporation of galactose into these complex macromolecules.
By treating cells with 13C-labeled galactose, researchers can track its journey into nucleotide sugars like UDP-galactose, which are the donor substrates for glycosylation reactions. biorxiv.org The labeled galactose can then be detected in mature N-glycans on the cell surface. researchgate.net This approach has been used to study the efficacy of galactose therapy in congenital disorders of glycosylation (CDG). In fibroblasts from patients with PGM1-CDG, it was shown that supplemental 13C6-galactose was efficiently incorporated into mature N-glycans, bypassing the enzymatic defect. researchgate.net
This stable isotope tracing method also reveals tissue-specific differences in glycosylation pathways. A comparative study using 13C-galactose on intestinal (Caco-2) and hepatic (KKU-M213) cancer cells found that while both cell lines incorporated the label into cell surface glycans, the underlying utilization pathways were different. rsc.org In Caco-2 cells, the galactose was partly broken down through glycolysis before being used for glycan synthesis, whereas in M213 cells, it was primarily used as an intact galactose unit. rsc.org
Contribution to UDP-Galactose Pool for Glycan Biosynthesis
The primary route through which galactose enters anabolic pathways is the Leloir pathway, a series of enzymatic reactions that convert galactose into a high-energy donor molecule for glycosylation. When cells are supplied with this compound, the labeled sugar is processed through this same pathway, leading to the formation of labeled Uridine diphosphate (B83284) galactose ([2-13C]UDP-Gal).
The process begins with the phosphorylation of this compound at the C1 position by the enzyme galactokinase (GALK), producing [2-13C]galactose-1-phosphate. researchgate.net Subsequently, the enzyme galactose-1-phosphate uridylyltransferase (GALT) catalyzes a critical transfer reaction. It exchanges the galactose-1-phosphate moiety with the glucose-1-phosphate portion of UDP-glucose, resulting in the formation of glucose-1-phosphate and, crucially, [2-13C]UDP-galactose. researchgate.netwikipedia.org This labeled UDP-galactose then joins the cell's endogenous pool of this nucleotide sugar. The final enzyme in the pathway, UDP-galactose 4'-epimerase (GALE), can reversibly convert UDP-galactose to UDP-glucose, allowing the label to potentially enter other metabolic pathways, but the direct product of the GALT reaction is the key donor for galactosylation. researchgate.netuniprot.org
This pool of [2-13C]UDP-galactose is the immediate precursor for the biosynthesis of a wide array of glycans and glycoproteins. eversyn.desigmaaldrich.com It serves as the donor substrate for enzymes called galactosyltransferases. sigmaaldrich.com These enzymes recognize the UDP-galactose molecule and transfer the [2-13C]galactose unit onto specific acceptor molecules, which can be growing oligosaccharide chains on proteins or lipids. sigmaaldrich.com Studies using 13C-labeled galactose in various cell lines, such as hepatic and intestinal cells, have demonstrated its direct incorporation into N-glycans, O-glycans, and glycosphingolipids, confirming its significant contribution to the UDP-galactose pool utilized for glycan assembly. researchgate.netrsc.org
Key Enzymes of the Leloir Pathway
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Galactokinase | GALK | Phosphorylates galactose | This compound | [2-13C]Galactose-1-phosphate |
| Galactose-1-phosphate uridylyltransferase | GALT | Transfers a UMP group from UDP-glucose to galactose-1-phosphate | [2-13C]Galactose-1-phosphate | [2-13C]UDP-galactose |
| UDP-galactose 4'-epimerase | GALE | Interconverts UDP-galactose and UDP-glucose | [2-13C]UDP-galactose | UDP-glucose |
Probing Glycosylation Reactions Using Labeled Galactose
The introduction of the stable isotope from this compound into the UDP-galactose pool provides a precise method for probing the mechanics of glycosylation. Since the 13C atom is a stable, non-radioactive isotope, its incorporation into glycans results in a predictable mass shift that can be accurately detected by mass spectrometry. This metabolic labeling strategy allows researchers to directly observe and quantify the synthesis of galactose-containing glycoconjugates. biorxiv.org
By tracking the appearance of the 13C label in specific glycans over time, scientists can determine the turnover rates of these molecules on the cell surface. rsc.org This approach, often combined with liquid chromatography-mass spectrometry (LC-MS), enables the detailed analysis of how different cell types utilize exogenous galactose. rsc.org For instance, research has shown that in hepatic cells, labeled galactose is very efficiently and directly incorporated into complex N-glycans, demonstrating active galactosylation in these cells. rsc.org
Furthermore, the enzymatic incorporation of 13C-galactose is a recognized method for generating stable isotope-labeled (SIL) glycan standards. acs.orgresearchgate.net These standards are invaluable tools in quantitative glycomics. When mixed with a biological sample, they allow for precise quantification and unambiguous identification of native glycan structures, as the labeled and unlabeled versions of a glycan will have nearly identical chemical properties but different masses. acs.org This technique is crucial for comparative studies, such as examining how metabolic shifts, disease states, or therapeutic interventions affect cellular glycosylation patterns. researchgate.netbiorxiv.org
Applications of this compound in Glycosylation Research
| Research Application | Methodology | Key Findings |
|---|---|---|
| Tracing Metabolic Fate | Cells are cultured with this compound; glycans are released and analyzed by mass spectrometry. | Reveals cell-type specific utilization of galactose for N-glycan, O-glycan, and glycosphingolipid synthesis. rsc.org |
| Determining Glycan Turnover | Pulse-chase experiments with labeled galactose followed by time-course mass spectrometry analysis. | Provides quantitative data on the synthesis and degradation rates of specific cell-surface glycoproteins. rsc.org |
| Probing Glycosylation Pathways | Tracking the 13C label through intermediates of the Leloir pathway and into final glycan structures. | Confirms the flux of nutrients into glycosylation pathways and how it relates to cellular metabolic states. biorxiv.org |
| Generating Internal Standards | Enzymatic transfer of [13C]galactose to known glycan acceptors using galactosyltransferases. | Creates stable isotope-labeled glycan standards for accurate quantification and identification in complex samples. acs.orgresearchgate.net |
Emerging Research Frontiers and Methodological Advancements
Integration of 13C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)
The integration of 13C-Metabolic Flux Analysis (13C-MFA) with other "omics" disciplines—transcriptomics, proteomics, and metabolomics—is providing a more holistic understanding of cellular physiology. northwestern.edu This systems-level approach allows researchers to connect changes in gene expression and protein levels with the functional metabolic outputs measured using D-[2-13C]Galactose.
By combining these data streams, scientists can elucidate how transcriptional and translational regulation directly impacts metabolic pathway utilization. For instance, a study on Escherichia coli utilized 13C-labeling with glucose and galactose to demonstrate how deletions of specific transcription factors alter metabolic fluxes throughout the central carbon metabolism. embopress.org This integrated approach revealed distinct transcriptional control over respiratory and fermentative pathways depending on the carbon source. embopress.org
In another example, researchers studying a yeast-bacteria community used 13C-labeled lactose, which is composed of glucose and galactose, to trace carbon flow between the species. d-nb.info By analyzing the isotopic enrichment in species-specific peptides (proteomics), they could identify which amino acids were being exchanged and how the carbon from the glucose and galactose moieties was being utilized by each organism. d-nb.info This provides direct evidence of metabolic cross-feeding and the division of metabolic labor within the community.
The combination of 13C-MFA with metabolomics provides a detailed snapshot of the metabolic state of a cell, linking flux changes to the accumulation or depletion of specific metabolites. This is particularly powerful in understanding metabolic reprogramming in disease states or in response to environmental perturbations.
Table 1: Examples of Integrated Multi-Omics Studies Utilizing 13C-Labeled Sugars
| Organism/System | 13C-Labeled Substrate(s) | Integrated Omics Data | Key Research Finding | Reference |
|---|---|---|---|---|
| Escherichia coli | [1-13C]Glucose, [U-13C]Glucose, 13C-Galactose | Transcriptomics, 13C-MFA | Revealed distinct transcriptional control mechanisms for respiratory and fermentative metabolism depending on the carbon source. | embopress.org |
| Yeast-Bacteria Community | Lactose-[13C-glucose], Lactose-[13C-galactose] | Proteomics, Metabolomics | Identified metabolic cross-feeding of amino acids by tracing carbon from glucose and galactose moieties into species-specific proteins. | d-nb.info |
| Saccharomyces cerevisiae | 13C-Glucose | Genome-Scale Models, 13C-MFA | Identified metabolic sinks for acetyl-CoA, guiding metabolic engineering strategies to improve fatty acid production. | frontiersin.org |
High-Throughput Isotope Tracing and Data Analysis Platforms
The increasing complexity and scale of metabolic studies have driven the development of high-throughput methods for isotope tracing and data analysis. These platforms automate many of the laborious steps involved in sample processing, data acquisition, and analysis, enabling larger and more complex experimental designs.
Automation in liquid chromatography-mass spectrometry (LC-MS) allows for the rapid processing of numerous samples from stable isotope tracing experiments. This is coupled with sophisticated software platforms designed to handle the large datasets generated. Tools such as PollyPhi, ElMaven, and others streamline the process from raw data to meaningful biological insights. These platforms can perform tasks like peak integration, natural abundance correction, and visualization of isotopic enrichment within metabolic pathways.
Several open-source and web-based tools have been developed to make these analyses more accessible. For example, FluxFix is a web-based application that corrects mass spectrometry data for the natural abundance of isotopes, a crucial step for accurate quantification of isotope enrichment. d-nb.info Other software packages like X13CMS, IsoCorrectoR, and MetTracer are specifically designed for the global analysis of 13C enrichment in metabolites from stable isotope tracing experiments. mdpi.com The development of Python-based packages and integration into platforms like the COBRA Toolbox further enhance the ability to perform automated and large-scale 13C-MFA. nih.govbiorxiv.org
These high-throughput capabilities are essential for performing the large-scale mutant screens and multi-condition experiments that are becoming more common in metabolic research. They allow for the rapid identification of genetic or environmental factors that influence metabolic pathways traced by this compound.
Table 2: Selected High-Throughput Data Analysis Platforms for Isotope Tracing
| Platform/Tool | Primary Function | Key Features | Reference |
|---|---|---|---|
| PollyPhi (coupled with Symphony) | Processing and analyzing isotope-labeled metabolic flux data. | Automated data conversion, peak integration, and upload to a cloud-based platform for analysis and visualization. | |
| FluxFix | Web-based calculator for natural isotopologue abundance correction. | Freely available, platform-agnostic, and compatible with direct copy and paste from spreadsheet applications. | d-nb.info |
| X13CMS | Global analysis of 13C enrichment in metabolites. | An extension of XCMS that identifies isotopologue groups corresponding to isotopically labeled compounds. | mdpi.combiorxiv.org |
| fluxTrAM | Semi-automated pipeline for processing tracer-based metabolomics data. | Integrates various software packages for data processing and metabolic flux analysis at a genome-scale. | biorxiv.org |
| Python-based automated analysis package | Enhances the efficiency of MFA for complex networks. | Utilizes the elementary metabolite units (EMU) framework and the sequential quadratic programming (SLSQP) optimization algorithm. | nih.gov |
Development of Novel this compound Derivatives for Specific Research Applications
While this compound is a powerful tool, the development of novel derivatives can expand its utility for more specific research questions. By modifying the galactose molecule, researchers can create probes to investigate particular enzymes, pathways, or cellular processes.
The synthesis of labeled galactose derivatives can be tailored to probe specific metabolic fates. For instance, creating derivatives with additional labels or functional groups could allow for new types of analyses, such as dual-isotope tracing experiments or the use of click chemistry to tag and isolate specific metabolites.
Although the search results did not yield specific examples of novel this compound derivatives, the general principle of creating labeled substrate analogs is well-established in metabolic research. The synthesis of such compounds would be a logical next step to address more nuanced questions in galactose metabolism. For example, a this compound derivative that is also fluorescently tagged could be used for imaging studies to visualize its uptake and localization within cells in real-time. Another possibility is the development of derivatives that are specifically designed to be "trapped" within a certain metabolic step, allowing for the accumulation of a particular intermediate to be studied in greater detail. The continued advancement of synthetic chemistry will undoubtedly lead to the creation of such innovative tools for metabolic research.
Q & A
Basic Research Questions
Q. What are the key considerations when designing experiments using D-[2-13C]Galactose to trace metabolic pathways?
- Methodological Answer : Experimental design must prioritize isotopic purity (>99 atom% 13C) to minimize natural isotope interference. Administer the compound via controlled routes (e.g., oral gavage in animal models at 100 mg/kg body weight, dissolved in water) to ensure consistent bioavailability . Labeling duration should span multiple cell division cycles (e.g., two sub-cultures in microbial studies) to minimize unlabeled biomass carryover . Use Fast Scanning Calorimetry (FSC) for thermal stability analysis, as conventional DSC may induce decomposition at low heating rates .
Q. How should researchers handle this compound to prevent isotopic dilution or contamination?
- Methodological Answer : Store the compound in airtight, moisture-free containers at recommended temperatures. Use impermeable gloves (material selection based on manufacturer penetration time data) during handling to avoid skin contact and contamination . For in vivo studies, ensure substrates like unlabeled galactose are excluded from diets/media to prevent isotopic dilution .
Q. What analytical techniques are most effective for detecting 13C incorporation from this compound in metabolic studies?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is optimal for analyzing mass isotopomer distributions (MIDs) in proteinogenic amino acids. Correct for natural isotope abundance using validated software tools to generate accurate MID values . For real-time flux analysis, pair 13C-assisted metabolomics with RT-PCR to correlate metabolic activity with gene expression .
Advanced Research Questions
Q. How can metabolic flux analysis (MFA) be optimized when using this compound to account for competing pathways in complex biological systems?
- Methodological Answer : Combine isotopic labeling with genome-scale metabolic models (GEMs) to map fluxes through pathways like the Leloir pathway and pentose phosphate shunt. Use mixotrophic conditions (e.g., 10% CO2 + labeled substrate) to differentiate autotrophic vs. heterotrophic contributions . Validate flux estimates via parallel experiments with [1-13C]glucose or [2-13C]fructose to identify cross-pathway interactions .
Q. What strategies resolve discrepancies in 13C labeling patterns observed when using this compound across different cell types or organisms?
- Methodological Answer : Conduct isoconversional kinetic analysis to distinguish biological flux variations from technical artifacts (e.g., decomposition during sample preparation). For thermally labile samples, apply FSC at scanning rates >1000 K·s⁻¹ to avoid decomposition-induced data skewing . Normalize labeling data to cell-specific uptake rates (e.g., µmol/gDCW/h) to enable cross-system comparisons .
Q. How do decomposition kinetics of this compound under varying experimental conditions affect the interpretation of isotopic enrichment data?
- Methodological Answer : Decomposition at low heating rates (<1000 K·s⁻¹) generates non-linear melting temperature trends, falsely attributed to metabolic activity. Use FSC to isolate equilibrium melting properties and validate results with PC-SAFT modeling for aqueous solubility cross-correlation . In kinetic studies, monitor activation energies (EA); values >300 kJ·mol⁻¹ indicate decomposition artifacts rather than biological processes .
Data Contradiction and Replication
Q. How should researchers address inconsistencies between 13C enrichment data and transcriptomic/proteomic profiles in this compound studies?
- Methodological Answer : Perform time-course sampling at critical growth phases (e.g., mid-exponential vs. stationary phase) to align metabolite turnover rates with omics data . Use mixed-method approaches (e.g., closed-loop flux balance analysis) to reconcile discrepancies between isotopic labeling and enzyme activity assays .
Q. What documentation standards are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Adhere to FAIR data principles by documenting (1) isotopic purity, (2) glove material penetration times, (3) instrument calibration protocols, and (4) raw MID values. Publish validation datasets for algorithms used in flux estimation, ensuring compatibility with platforms like COBRA Toolbox .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
